molecular formula C8H16N2 B14704343 1,6-Diazabicyclo[4.3.1]decane CAS No. 25337-75-1

1,6-Diazabicyclo[4.3.1]decane

Cat. No.: B14704343
CAS No.: 25337-75-1
M. Wt: 140.23 g/mol
InChI Key: GQPHXHFRXIIFCF-UHFFFAOYSA-N
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Description

1,6-Diazabicyclo[4.3.1]decane is a bicyclic organic compound with the molecular formula C₈H₁₆N₂. It is a member of the diazabicycloalkane family, characterized by a bicyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into the bicyclic compound under heating with benzylamine, followed by reduction with lithium aluminium hydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the preparation of intermediates, followed by cyclization and reduction processes to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 1,6-Diazabicyclo[4.3.1]decane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. For example, as a modulator of nicotinic acetylcholine receptors, it can influence neurotransmission by altering receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Diazabicyclo[3.2.1]octane
  • 1,4-Diazabicyclo[3.2.2]nonane
  • 3,9-Diazabicyclo[4.2.1]nonane

Uniqueness

1,6-Diazabicyclo[4.3.1]decane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .

Properties

CAS No.

25337-75-1

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1,6-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C8H16N2/c1-2-5-10-7-3-6-9(4-1)8-10/h1-8H2

InChI Key

GQPHXHFRXIIFCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCN(C1)C2

Origin of Product

United States

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